molecular formula C15H18N2O2 B2803682 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile CAS No. 2411195-62-3

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile

Cat. No.: B2803682
CAS No.: 2411195-62-3
M. Wt: 258.321
InChI Key: IDRKVTPUMZLSMG-UHFFFAOYSA-N
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Description

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.321. This compound is characterized by the presence of a cyclobutylaziridine moiety attached to a methoxybenzonitrile core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-hydroxy-3-methoxybenzonitrile with 1-cyclobutylaziridine in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring or methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile can be compared with similar compounds such as:

    4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile: This compound has a similar structure but differs in the position of the methoxy group, which can influence its reactivity and biological activity.

    Other aziridine-containing compounds: These compounds share the reactive aziridine ring, making them useful in various chemical and biological applications.

Properties

IUPAC Name

4-[(1-cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-15-7-11(8-16)5-6-14(15)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRKVTPUMZLSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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